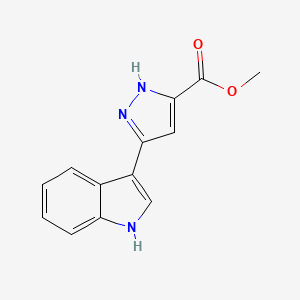

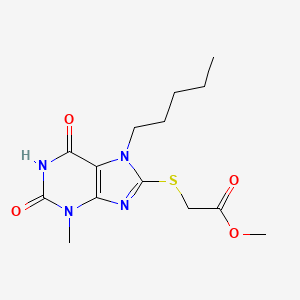

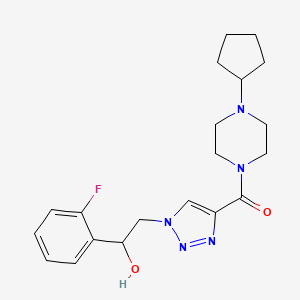

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide" is a heterocyclic compound that features a pyridine and pyridazine ring system with a sulfonamide group. This structure is indicative of potential biological activity, as sulfonamide moieties are commonly found in various therapeutic agents due to their ability to mimic the natural substrates of enzymes and bind to proteins .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves multi-step reactions. For instance, derivatives of pyridine-3-sulfonamide can be synthesized starting from chloropyridine-3-sulfonamide, which is further converted into various heterocyclic compounds . Another approach involves the cross-coupling of bromopyridine with sulfonamides catalyzed by copper(I) iodide and a bidentate ligand, which could potentially be adapted for the synthesis of the compound . Additionally, one-pot synthesis methods have been developed for related compounds, such as the one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides using zinc chloride as a catalyst .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives often includes multiple rings, such as pyridine and pyridazine, which can influence the compound's binding affinity and selectivity towards biological targets. For example, the crystal structure of a related sulfonamide shows a significant dihedral angle between the pyridine rings, which could affect the compound's interaction with enzymes .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. They can be synthesized through reactions with active methylene compounds, hydrazine derivatives, urea, thiourea, and guanidine hydrochloride to produce a wide range of heterocyclic compounds . The reactivity of the sulfonamide group allows for the creation of diverse derivatives with potential antibacterial and antifungal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group contributes to the compound's solubility and potential for hydrogen bonding, which is crucial for biological activity. The dihedral angle between rings, as seen in related compounds, can affect the compound's crystal packing and stability . Additionally, the synthesis of these compounds in green solvents, such as deep eutectic solvents, can enhance their environmental sustainability .

科学的研究の応用

Antibacterial Agents

The synthesis of heterocyclic compounds containing a sulfonamido moiety has been explored for their potential use as antibacterial agents. Novel compounds were synthesized and tested for their antibacterial activity, with several demonstrating high activities against bacterial strains. This research emphasizes the role of sulfonamide derivatives in developing new antibacterial solutions (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Antimicrobial Applications

Further studies have designed and synthesized a series of pyridines and their sulfa drug derivatives to act as antimicrobial agents. These compounds have shown significant antimicrobial activity, marking them as promising candidates for further development in combating microbial infections (H. El‐Sayed, A. Moustafa, A. E. El-Torky, E. A. Abd El‐Salam, 2017).

Antimalarial and Potential COVID-19 Applications

Sulfonamide derivatives have been investigated for their antimalarial activity and potential use against COVID-19. Theoretical investigations and molecular docking studies highlighted the promising activity of these compounds against malaria and their potential repurposing for COVID-19 treatment, showcasing the versatility of sulfonamide derivatives in addressing various infectious diseases (Asmaa M. Fahim, Eman H. I. Ismael, 2021).

Anticancer Potential

The synthesis of new pyridazinone derivatives has shown potential antioxidant activity, suggesting their use in anticancer applications. These compounds were synthesized and evaluated for their in-vitro antioxidant activity, with molecular docking studies supporting their potential efficacy against cancer (Mehvish Mehvish, Arvind Kumar, 2022).

特性

IUPAC Name |

N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c23-17-5-4-16(14-6-10-18-11-7-14)21-22(17)12-2-9-20-26(24,25)15-3-1-8-19-13-15/h1,3-8,10-11,13,20H,2,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYGPGNKAWDXME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2526617.png)

![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2526620.png)

![N-(2,5-difluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2526627.png)

![3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide](/img/structure/B2526628.png)

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2526631.png)